molecular formula C19H19N3O B5376752 N-ethyl-N-[(2E)-3-phenylprop-2-en-1-yl]pyrazolo[1,5-a]pyridine-7-carboxamide

N-ethyl-N-[(2E)-3-phenylprop-2-en-1-yl]pyrazolo[1,5-a]pyridine-7-carboxamide

Cat. No. B5376752
M. Wt: 305.4 g/mol
InChI Key: GWAZIBWRISDLQU-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-N-[(2E)-3-phenylprop-2-en-1-yl]pyrazolo[1,5-a]pyridine-7-carboxamide, also known as EPPA, is a chemical compound that has been studied for its potential use in scientific research. EPPA belongs to the class of pyrazolopyridine derivatives and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N-ethyl-N-[(2E)-3-phenylprop-2-en-1-yl]pyrazolo[1,5-a]pyridine-7-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and Alzheimer's disease development. N-ethyl-N-[(2E)-3-phenylprop-2-en-1-yl]pyrazolo[1,5-a]pyridine-7-carboxamide has been found to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression and are often overexpressed in cancer cells. N-ethyl-N-[(2E)-3-phenylprop-2-en-1-yl]pyrazolo[1,5-a]pyridine-7-carboxamide has also been found to inhibit the activity of beta-secretase, which is an enzyme that is involved in the production of amyloid beta peptides in Alzheimer's disease.
Biochemical and Physiological Effects:
N-ethyl-N-[(2E)-3-phenylprop-2-en-1-yl]pyrazolo[1,5-a]pyridine-7-carboxamide has been found to have various biochemical and physiological effects, including the inhibition of cancer cell growth and the inhibition of amyloid beta peptide aggregation. N-ethyl-N-[(2E)-3-phenylprop-2-en-1-yl]pyrazolo[1,5-a]pyridine-7-carboxamide has also been found to induce apoptosis, or programmed cell death, in cancer cells. N-ethyl-N-[(2E)-3-phenylprop-2-en-1-yl]pyrazolo[1,5-a]pyridine-7-carboxamide has been found to have low toxicity in normal cells, indicating its potential use as a cancer treatment.

Advantages and Limitations for Lab Experiments

The advantages of using N-ethyl-N-[(2E)-3-phenylprop-2-en-1-yl]pyrazolo[1,5-a]pyridine-7-carboxamide in lab experiments include its potential use as a cancer treatment and its low toxicity in normal cells. The limitations of using N-ethyl-N-[(2E)-3-phenylprop-2-en-1-yl]pyrazolo[1,5-a]pyridine-7-carboxamide in lab experiments include the need for further research to fully understand its mechanism of action and its potential side effects.

Future Directions

There are many future directions for the study of N-ethyl-N-[(2E)-3-phenylprop-2-en-1-yl]pyrazolo[1,5-a]pyridine-7-carboxamide, including further research into its mechanism of action and its potential use in cancer treatment and Alzheimer's disease treatment. N-ethyl-N-[(2E)-3-phenylprop-2-en-1-yl]pyrazolo[1,5-a]pyridine-7-carboxamide could also be studied for its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, N-ethyl-N-[(2E)-3-phenylprop-2-en-1-yl]pyrazolo[1,5-a]pyridine-7-carboxamide could be studied for its potential use in other diseases that involve abnormal gene expression or protein aggregation, such as Huntington's disease and Parkinson's disease.
In conclusion, N-ethyl-N-[(2E)-3-phenylprop-2-en-1-yl]pyrazolo[1,5-a]pyridine-7-carboxamide is a chemical compound that has been studied for its potential use in scientific research, particularly in the field of cancer treatment and Alzheimer's disease treatment. N-ethyl-N-[(2E)-3-phenylprop-2-en-1-yl]pyrazolo[1,5-a]pyridine-7-carboxamide has been found to inhibit cancer cell growth and amyloid beta peptide aggregation, and has low toxicity in normal cells. Further research is needed to fully understand its mechanism of action and its potential side effects, but N-ethyl-N-[(2E)-3-phenylprop-2-en-1-yl]pyrazolo[1,5-a]pyridine-7-carboxamide shows promise as a potential treatment for various diseases.

Synthesis Methods

N-ethyl-N-[(2E)-3-phenylprop-2-en-1-yl]pyrazolo[1,5-a]pyridine-7-carboxamide can be synthesized using various methods, including the reaction of 3-phenylprop-2-enal with ethyl hydrazinecarboxylate, followed by reaction with ethyl 2-bromoacetate and potassium carbonate. Another method involves the reaction of 3-phenylprop-2-enal with 5-amino-1H-pyrazole-4-carboxamide, followed by reaction with ethyl bromoacetate and potassium carbonate. Both methods result in the formation of N-ethyl-N-[(2E)-3-phenylprop-2-en-1-yl]pyrazolo[1,5-a]pyridine-7-carboxamide, which can be purified using column chromatography.

Scientific Research Applications

N-ethyl-N-[(2E)-3-phenylprop-2-en-1-yl]pyrazolo[1,5-a]pyridine-7-carboxamide has been studied for its potential use in scientific research, particularly in the field of cancer treatment. N-ethyl-N-[(2E)-3-phenylprop-2-en-1-yl]pyrazolo[1,5-a]pyridine-7-carboxamide has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. N-ethyl-N-[(2E)-3-phenylprop-2-en-1-yl]pyrazolo[1,5-a]pyridine-7-carboxamide has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the aggregation of amyloid beta peptides, which are associated with the development of Alzheimer's disease.

properties

IUPAC Name

N-ethyl-N-[(E)-3-phenylprop-2-enyl]pyrazolo[1,5-a]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O/c1-2-21(15-7-10-16-8-4-3-5-9-16)19(23)18-12-6-11-17-13-14-20-22(17)18/h3-14H,2,15H2,1H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWAZIBWRISDLQU-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC=CC1=CC=CC=C1)C(=O)C2=CC=CC3=CC=NN32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C/C=C/C1=CC=CC=C1)C(=O)C2=CC=CC3=CC=NN32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.